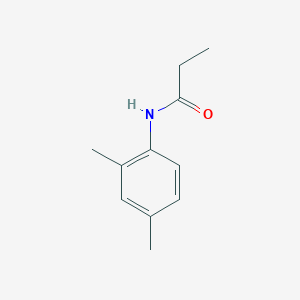
N-(2,4-dimethylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)propanamide, also known as Modafinil, is a synthetic compound that is used in the treatment of sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil has also been used for cognitive enhancement and as a performance-enhancing drug.
Mecanismo De Acción
The exact mechanism of action of modafinil is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and histamine in the brain. N-(2,4-dimethylphenyl)propanamide also affects the levels of gamma-aminobutyric acid (GABA) and glutamate, two neurotransmitters that are involved in the regulation of sleep and wakefulness.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)propanamide has been shown to increase wakefulness and alertness, reduce fatigue, and improve cognitive performance. It has also been shown to increase heart rate and blood pressure, although these effects are generally mild and transient. N-(2,4-dimethylphenyl)propanamide has a long half-life, with effects lasting up to 12 hours after a single dose.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethylphenyl)propanamide has several advantages for use in lab experiments. It is a well-tolerated drug with few side effects, making it suitable for use in healthy individuals. It has also been extensively studied, with a large body of research supporting its cognitive-enhancing and wake-promoting effects. However, modafinil has some limitations for use in lab experiments. It is a controlled substance in many countries, which can make it difficult to obtain for research purposes. Additionally, the long half-life of modafinil can make it difficult to design experiments that control for the effects of previous doses.
Direcciones Futuras
There are several future directions for research on modafinil. One area of interest is the potential use of modafinil in the treatment of other cognitive disorders, such as Alzheimer's disease and traumatic brain injury. Another area of interest is the development of new compounds that are more selective for specific neurotransmitter systems, which could lead to more targeted cognitive-enhancing effects. Finally, research on the long-term effects of modafinil use, particularly in healthy individuals, is needed to fully understand the risks and benefits of this drug.
Métodos De Síntesis
N-(2,4-dimethylphenyl)propanamide is synthesized from benzhydrylsulfinylacetamide through a multi-step reaction process. The first step involves the reaction of benzhydryl chloride with sodium hydride to form benzhydryl sodium. The benzhydryl sodium is then reacted with sulfinyl chloride to form benzhydrylsulfinyl chloride. The benzhydrylsulfinyl chloride is then reacted with acetic anhydride to form benzhydrylsulfinylacetamide. Finally, the benzhydrylsulfinylacetamide is reacted with 2,4-dimethylphenylmagnesium bromide to form N-(2,4-dimethylphenyl)propanamide.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)propanamide has been extensively studied for its cognitive-enhancing and wake-promoting effects. It has been shown to improve cognitive performance in healthy individuals, as well as in individuals with attention deficit hyperactivity disorder (ADHD) and schizophrenia. N-(2,4-dimethylphenyl)propanamide has also been shown to improve memory, attention, and executive function in healthy individuals.
Propiedades
Número CAS |
50824-87-8 |
|---|---|
Nombre del producto |
N-(2,4-dimethylphenyl)propanamide |
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
N-(2,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-4-11(13)12-10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3,(H,12,13) |
Clave InChI |
HQYJBDRADQYZIZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=C(C=C1)C)C |
SMILES canónico |
CCC(=O)NC1=C(C=C(C=C1)C)C |
Otros números CAS |
50824-87-8 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid](/img/structure/B185001.png)
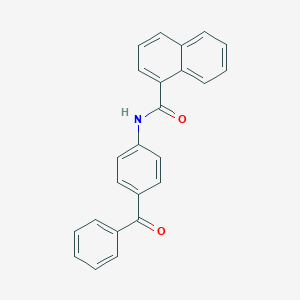
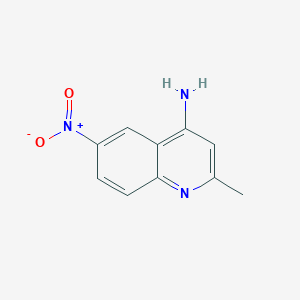
![3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B185004.png)
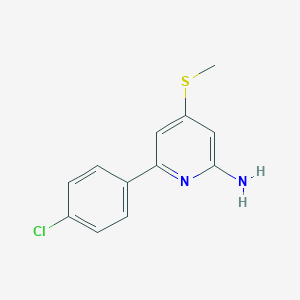
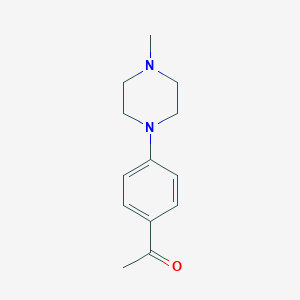
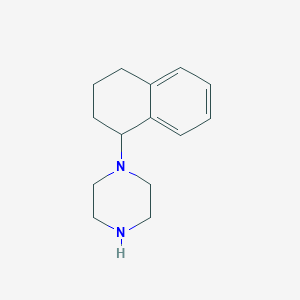
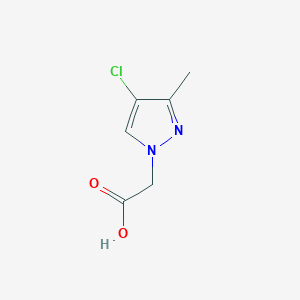
![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B185017.png)
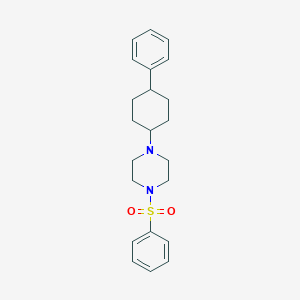
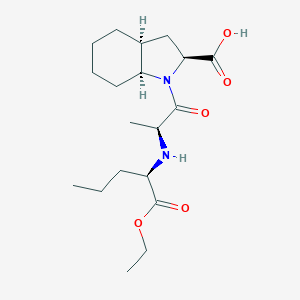
![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B185026.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B185027.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B185028.png)